molecular formula C21H41NO2 B14283260 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- CAS No. 160549-81-5

1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)-

Cat. No.: B14283260
CAS No.: 160549-81-5
M. Wt: 339.6 g/mol
InChI Key: IBCMADTUAFTSRL-LJQANCHMSA-N
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Description

1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid group, and a long undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- typically involves the esterification of 1-Piperidinecarboxylic acid with 2-undecanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, substituted amines.

Scientific Research Applications

1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The undecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

  • 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)-
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester

Comparison:

  • 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)- has a hydroxymethyl group instead of an undecyl chain, making it more hydrophilic and potentially altering its biological activity.
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester contains a piperazine ring, which may confer different chemical reactivity and biological properties compared to the piperidine ring in 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)-.

This detailed article provides a comprehensive overview of 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

160549-81-5

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

tert-butyl (2R)-2-undecylpiperidine-1-carboxylate

InChI

InChI=1S/C21H41NO2/c1-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-22(19)20(23)24-21(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1

InChI Key

IBCMADTUAFTSRL-LJQANCHMSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CCCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCCCCCCCCCCC1CCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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